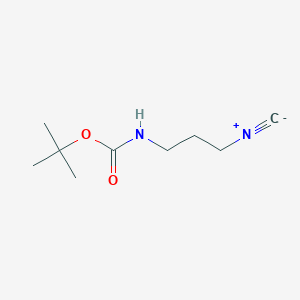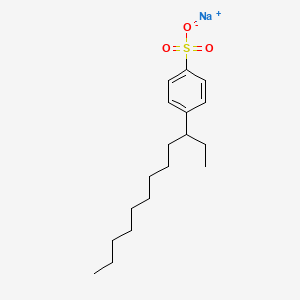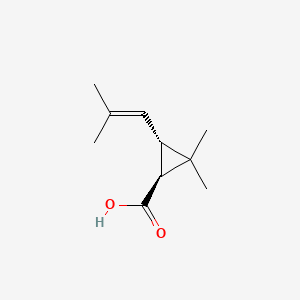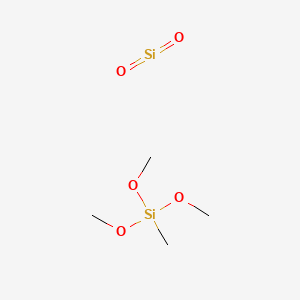![molecular formula C14H9NO2 B3415581 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid CAS No. 253678-93-2](/img/structure/B3415581.png)
3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid
描述
3’-Cyano-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C₁₄H₉NO₂. It is characterized by the presence of a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a biphenyl structure. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
作用机制
Target of Action
The primary target of 3’-Cyano-[1,1’-biphenyl]-3-carboxylic acid is organoboron reagents . These reagents are used in Suzuki–Miyaura (SM) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The organoboron reagents are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s cyano group can act as a radical acceptor in radical cascade reactions, providing diverse opportunities for the convenient construction of various important heterocycles and carbocycles .
Pharmacokinetics
It is also an inhibitor of CYP1A2 . The compound’s log P (lipophilicity) values vary depending on the method of calculation, but it is generally considered to have a consensus log P of 1.03 .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific biochemical pathways it affects. In the context of the Suzuki–Miyaura coupling reaction, the compound facilitates the formation of new carbon-carbon bonds . In radical cascade reactions, the compound’s cyano group acts as a radical acceptor, enabling the construction of various heterocycles and carbocycles .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3’-Cyano-[1,1’-biphenyl]-3-carboxylic acid. For instance, the compound’s stability and reactivity can be affected by temperature . Additionally, the compound’s efficacy in Suzuki–Miyaura coupling reactions can be influenced by the specific conditions of the reaction, including the presence of other reagents and the pH of the reaction environment .
生化分析
Biochemical Properties
It is known that cyano groups can participate in various biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules .
Cellular Effects
Compounds with cyano groups have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that cyano groups can alter the electron densities of the orbitals, making them potential electron-transporting hosts with deep HOMO/LUMO energy levels .
Temporal Effects in Laboratory Settings
It is known that boronic acids and their esters, which may be structurally similar to this compound, are only marginally stable in water .
Dosage Effects in Animal Models
The effects of varying dosages of 3’-Cyano-[1,1’-biphenyl]-3-carboxylic acid in animal models have not been specifically studied. Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .
Metabolic Pathways
Cyanoamino acid metabolism is a known pathway, and this compound could potentially be involved in this or similar pathways .
Transport and Distribution
Compounds with similar structures may interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
The localization of messenger RNAs (mRNAs) has proven to be a prevalent mechanism used in a variety of cell types in animal development .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Cyano-[1,1’-biphenyl]-3-carboxylic acid typically involves the cyanation of biphenyl derivatives. One common method is the palladium-catalyzed cyanation of aryl halides using copper(I) cyanide (CuCN) as the cyanide source. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a ligand like triphenylphosphine (PPh₃) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar cyanation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions: 3’-Cyano-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using a palladium catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products:
Oxidation: Formation of biphenyl-3,3’-dicarboxylic acid.
Reduction: Formation of 3’-amino-[1,1’-biphenyl]-3-carboxylic acid.
Substitution: Formation of halogenated biphenyl derivatives.
科学研究应用
3’-Cyano-[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, agrochemicals, and electronic materials.
相似化合物的比较
- 4’-Cyano-[1,1’-biphenyl]-4-carboxylic acid
- 3’-Cyano-[1,1’-biphenyl]-4-carboxylic acid
- 4’-Cyano-[1,1’-biphenyl]-3-carboxylic acid
Comparison: 3’-Cyano-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the cyano and carboxylic acid groups on the biphenyl structure. This positioning influences its reactivity and interaction with other molecules, making it distinct from its isomers and analogs .
属性
IUPAC Name |
3-(3-cyanophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)14(16)17/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOFVXTZGJGLES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30948209 | |
| Record name | 3'-Cyano[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30948209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253678-93-2 | |
| Record name | 3'-Cyano[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30948209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 253678-93-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















